5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone
Overview
Description
5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications
Mechanism of Action
Target of Action
Related compounds have been shown to have anti-inflammatory and analgesic activity , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
It’s likely that the compound interacts with its targets to modulate their activity, leading to changes in cellular signaling and function .
Biochemical Pathways
Given the anti-inflammatory and analgesic activities of related compounds , it’s plausible that this compound may influence pathways related to inflammation and pain perception.
Result of Action
Based on the activities of related compounds, it’s likely that this compound may exert anti-inflammatory and analgesic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone .
Preparation Methods
The synthesis of 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone typically involves several steps. One common method includes the allylation of 1,2,3,4-tetrahydro-1-naphthalenone. This reaction is usually carried out under basic conditions using an allyl halide as the allylating agent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic properties.
Industry: This compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone can be compared with other similar compounds such as:
- 5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone
- 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone
- 1,2,3,4-Tetrahydro-1-naphthalenone
. The uniqueness of this compound lies in its allyloxy group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-prop-2-enoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h2,4-5,8H,1,3,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSJYQIGDHUJHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=C1CCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220539 | |
Record name | 3,4-Dihydro-5-(2-propen-1-yloxy)-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53863-69-7 | |
Record name | 3,4-Dihydro-5-(2-propen-1-yloxy)-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53863-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-5-(2-propen-1-yloxy)-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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